(Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate
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Overview
Description
(Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazolidine ring, a cyano group, and a fluorophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with a thiazolidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its thiazolidine ring is a common motif in many bioactive molecules, and the presence of the cyano and fluorophenyl groups can enhance its biological activity and pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiazolidine ring can participate in nucleophilic reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Cyanoacetate derivatives: Compounds with cyano groups and ester functionalities.
Fluorophenyl derivatives: Compounds with fluorophenyl groups and varying functional groups.
Uniqueness
(Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorophenyl group enhances its stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-3-28-22(27)18(13-24)21-25(17-9-7-16(23)8-10-17)20(26)19(29-21)12-15-6-4-5-14(2)11-15/h4-11,19H,3,12H2,1-2H3/b21-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKCMIXROXBAHN-UZYVYHOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC(=C2)C)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC(=C2)C)C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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